BenchChemオンラインストアへようこそ!

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(SEC-BUTYL)PIPERAZINE

SAR sigma receptor alkyl chain topology

1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine (IUPAC: 1-(1,3-benzodioxol-5-ylmethyl)-4-butan-2-ylpiperazine; molecular formula C16H24N2O2; MW 276.37 g/mol) is a disubstituted piperazine derivative featuring a 1,3-benzodioxole (piperonyl) moiety at the N1 position via a methylene linker and a sec-butyl group at the N4 position. This compound belongs to the benzodioxole-piperazine chemotype, a scaffold associated with sigma receptor (S1R/S2R) affinity, 5-HT2A/D3 receptor dual modulation, and α1-adrenoceptor antagonism in structurally related analogs.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B3942440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(SEC-BUTYL)PIPERAZINE
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H24N2O2/c1-3-13(2)18-8-6-17(7-9-18)11-14-4-5-15-16(10-14)20-12-19-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3
InChIKeyDVZKXYWIJBTCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine: Structural Identity and Compound Class for Procurement Decisions


1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine (IUPAC: 1-(1,3-benzodioxol-5-ylmethyl)-4-butan-2-ylpiperazine; molecular formula C16H24N2O2; MW 276.37 g/mol) is a disubstituted piperazine derivative featuring a 1,3-benzodioxole (piperonyl) moiety at the N1 position via a methylene linker and a sec-butyl group at the N4 position . This compound belongs to the benzodioxole-piperazine chemotype, a scaffold associated with sigma receptor (S1R/S2R) affinity, 5-HT2A/D3 receptor dual modulation, and α1-adrenoceptor antagonism in structurally related analogs [1][2]. The compound is listed in the Sigma-Aldrich rare chemical collection (Catalog No. L194743-1EA) as part of a more complex derivative, indicating availability for early discovery research [3]. However, no peer-reviewed primary pharmacological data have been identified for this specific compound as of the search date.

Why 1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs


Within the benzodioxole-piperazine chemotype, N4-substituent identity markedly influences receptor binding profiles. In the structurally characterized 4-benzylpiperazine series, systematic variation of the para-substituent (CH3, F, Br, I, NO2) produced sigma-1 receptor Ki values spanning 0.43–0.91 nM with subtype selectivity ratios (Ki σ2/Ki σ1) ranging from 52 to 94 [1]. The sec-butyl group in the target compound introduces a branched C4 alkyl chain with a chiral center at the point of attachment, which is structurally distinct from the linear n-butyl, branched isobutyl (2-methylpropyl), or aromatic benzyl substituents found in pharmacologically characterized analogs . This branching pattern alters steric bulk distribution and LogP relative to linear or less-hindered alkyl analogs, which can translate into differential target engagement—a principle demonstrated across piperazine-based sigma receptor ligands where alkyl chain topology correlates with binding affinity and subtype selectivity [2]. Generic substitution without consideration of N4-substituent topology risks selecting a compound with uncharacterized or divergent pharmacological properties.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine


N4-Substituent Branching Topology: sec-Butyl vs. Isobutyl vs. n-Butyl Structural Differentiation

The target compound bears a sec-butyl (butan-2-yl) group at the piperazine N4 position, which introduces a chiral center and a specific steric orientation where the methyl and ethyl branches emanate from the C2 attachment point. In contrast, its closest structural isomers—1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine (isobutyl; CAS 55436-38-9) and 1-(1,3-benzodioxol-5-ylmethyl)-4-butylpiperazine (n-butyl)—feature different carbon skeleton topologies that distribute steric bulk differently along the alkyl chain axis . In the broader piperidine/piperazine sigma receptor ligand class, alkyl chain branching at the N-substituent has been identified as a determinant of receptor affinity and selectivity, with computational docking studies suggesting that steric complementarity with the S1R binding pocket is sensitive to substituent topology [1]. No head-to-head pharmacological comparison data between the target compound and its alkyl isomers are currently available in the peer-reviewed literature [2].

SAR sigma receptor alkyl chain topology

Sigma-1 Receptor Affinity: Class-Level Evidence from 4-Benzylpiperazine Structural Analogs

While the target compound lacks direct binding data, the structurally related 4-benzylpiperazine series (BP-CH3, BP-F, BP-Br, BP-I, BP-NO2) characterized by Li et al. (2011) provides class-level evidence. In this series, the 1-(1,3-benzodioxol-5-ylmethyl) pharmacophore was conserved while the N4-benzyl para-substituent was varied. All five ligands exhibited low nanomolar sigma-1 receptor affinity (Ki = 0.43–0.91 nM) and high subtype selectivity over sigma-2 receptors (Ki σ2/Ki σ1 = 52–94) in in vitro competition binding assays using guinea pig brain homogenates with [³H]-(+)-pentazocine as radioligand [1]. The 4-fluorobenzyl analog (BP-F, CHEMBL1774728) showed a Ki of 0.85 nM at rat sigma-1 receptor [2]. Critically, the target compound replaces the 4-substituted benzyl group with a sec-butyl group, representing a switch from an aromatic lipophilic substituent to a branched aliphatic one. The structural transition from aromatic to aliphatic N4-substitution is known to modulate sigma receptor affinity in the piperazine series [3], but the magnitude and direction of this effect for the sec-butyl analog have not been experimentally determined.

sigma-1 receptor radiotracer binding affinity

α1-Adrenoceptor Antagonism: Class-Level Evidence from Arylpiperazine Series

A series of arylpiperazines containing the 1,3-benzodioxole motif was evaluated for α1-adrenoceptor (α1-AR) subtype binding in CHO cells expressing human cloned subtypes and in functional assays using isolated rat vas deferens (α1A), spleen (α1B), and aorta (α1D) [1]. Compound 7 (LDT451) in this series achieved a subnanomolar pKi of 9.41 at the α1A-AR subtype, with the series demonstrating a general trend toward α1A/D selectivity over α1B. The conserved 1,3-benzodioxole pharmacophore was critical for receptor interaction [1]. The target compound shares this pharmacophore but differs at the N4 substituent (sec-butyl vs. the aromatic/heteroaromatic substituents in the characterized series). In related 1,3-benzodioxole N-phenylpiperazine derivatives such as LASSBio-772, potent α1A/D-adrenergic receptor blocking properties were confirmed [2]. The target compound's aliphatic sec-butyl group represents a departure from the aryl-substituted pattern of the characterized series, and no α1-AR binding data exist for this specific compound.

α1-adrenoceptor GPCR arylpiperazine SAR

Supplier Availability: Sigma-Aldrich Rare Chemical Collection Listing as a Complex Derivative

A derivative incorporating the 1-(1,3-benzodioxol-5-ylmethyl)piperazine scaffold with a sec-butyl-substituted thiazolidinylidene moiety is cataloged by Sigma-Aldrich as product L194743-1EA within their rare and unique chemicals collection, priced at $69.66 for 10 mg [1]. This listing confirms commercial availability of compounds containing the target scaffold for early discovery purposes. Sigma-Aldrich explicitly notes that no analytical data are collected for this product and that the buyer assumes responsibility for identity and purity confirmation [1]. In contrast, the closely related isobutyl analog (1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine, CAS 55436-38-9) is listed through different chemical suppliers . The target compound in its standalone form (without the thiazolidinylidene extension) is listed on specialty chemical databases but sourcing options are limited compared to the isobutyl and n-butyl congeners.

chemical sourcing rare chemical early discovery

Chirality at the sec-Butyl Attachment Point: A Potential Differentiator for Stereospecific Screening

The sec-butyl (butan-2-yl) substituent at the piperazine N4 position contains a chiral center at the carbon atom directly attached to the piperazine nitrogen. This introduces the possibility of (R)- and (S)-enantiomers with distinct three-dimensional orientations of the methyl and ethyl branches relative to the piperazine ring and the benzodioxole pharmacophore . In contrast, the n-butyl analog is achiral, and the isobutyl analog (CAS 55436-38-9) has its branching point distal to the piperazine attachment, resulting in reduced stereochemical influence at the receptor interface . The importance of chirality near the piperazine core in sigma receptor ligand design has been documented: bridged piperazine derivatives with defined stereochemistry show differential sigma-1 affinity [1], and computational docking studies highlight that steric orientation of substituents relative to the piperazine ring affects S1R binding pocket complementarity [2]. The enantiomeric composition of commercially sourced material should be confirmed, as racemic vs. enantiopure material may yield different screening outcomes.

chirality stereochemistry enantioselectivity

Recommended Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine Based on Available Evidence


Sigma-1 Receptor Ligand Screening with Novel N4-Alkyl Topology

The compound is best deployed as a structurally novel entry in sigma-1 receptor (S1R) screening cascades where the N4-substituent differs from the extensively characterized 4-benzylpiperazine series. The conserved 1,3-benzodioxol-5-ylmethyl pharmacophore, which supports nanomolar S1R affinity in BP-series analogs (Ki = 0.43–0.91 nM) [1], combined with the aliphatic sec-butyl substituent, provides an opportunity to probe whether aliphatic N4-substitution maintains or modulates sigma receptor engagement relative to aromatic benzyl analogs. Users should include a known S1R ligand (e.g., haloperidol, Ki = 2.5 nM [2]) as an internal assay control and compare results against at least one BP-series analog (e.g., BP-F) to contextualize findings.

Enantioselective Pharmacological Profiling of a Chiral Piperazine Scaffold

The sec-butyl group introduces a chiral center at the piperazine N4 attachment point, creating (R)- and (S)-enantiomers with distinct spatial orientations. This compound can serve as a probe in enantioselective pharmacological studies to assess whether stereochemistry at the N4 position influences target engagement. The n-butyl and isobutyl congeners lack this stereochemical feature [1]. Procurement of enantiopure material or chiral chromatographic separation followed by parallel screening of individual enantiomers is recommended to determine whether stereochemistry contributes to differential activity at sigma receptors, aminergic GPCRs, or monoamine transporters. Comparative testing against the racemate and individual enantiomers of the isobutyl analog (CAS 55436-38-9) would strengthen conclusions about the role of branching position vs. chirality.

Structure-Activity Relationship (SAR) Expansion of the Benzodioxole-Piperazine Chemotype for α1-Adrenoceptor or 5-HT2A/D3 Programs

The compound fills a gap in the SAR matrix of benzodioxole-piperazine derivatives by providing an N4-aliphatic branched substituent distinct from the aryl, benzyl, and heteroaryl substituents common in the patent and primary literature [1][2]. For medicinal chemistry programs targeting α1-adrenoceptor subtypes (where LDT451 achieved pKi = 9.41 at α1A-AR [3]) or dual 5-HT2A/D3 modulation (as exemplified in Roche patent US8722683B2 [2]), the sec-butyl analog offers a reference point for assessing the contribution of N4-aliphatic character to potency and subtype selectivity. The compound should be run in parallel with the isobutyl and n-butyl congeners to establish an alkyl-chain topology SAR sub-series.

Custom Synthesis Starting Point for Radioligand or Fluorescent Probe Development

Given the established use of the 1,3-benzodioxol-5-ylmethyl-piperazine scaffold in radioligand development (e.g., ¹⁸F-labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor PET imaging [1]), the sec-butyl analog may serve as a synthetic intermediate or scaffold for further derivatization. The aliphatic sec-butyl group, unlike the 4-iodobenzyl or 4-fluorobenzyl groups in the radioligand series, offers a non-aromatic substitution site that does not compete with subsequent radiolabeling or fluorophore conjugation steps on the benzodioxole or introduced aryl groups. Sigma-Aldrich's listing of a sec-butyl-containing benzodioxole-piperazine derivative (L194743-1EA) in their rare chemical collection confirms the feasibility of synthesizing more complex entities from this scaffold [2].

Quote Request

Request a Quote for 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(SEC-BUTYL)PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.